(-)-1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine maleate
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Overview
Description
Org-GC-94 is a compound known for its role as a serotonin antagonist and its potential use as an anti-migraine agent . It has a molecular formula of C18H20N2O and a molecular weight of 280.36 . The compound is characterized by its tetracyclic structure, which contributes to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org-GC-94 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic core structure through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Org-GC-94 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Org-GC-94 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Org-GC-94 has a wide range of scientific research applications:
- **Chemistry
Properties
CAS No. |
85391-75-9 |
---|---|
Molecular Formula |
C22H24N2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5,18-dimethyl-14-oxa-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C18H20N2O.C4H4O4/c1-13-7-8-18-15(11-13)20-10-9-19(2)12-16(20)14-5-3-4-6-17(14)21-18;5-3(6)1-2-4(7)8/h3-8,11,16H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
AWRICOJVWDPBQF-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC=C3C4N2CCN(C4)C.C(=CC(=O)O)C(=O)O |
Related CAS |
85391-77-1 |
Origin of Product |
United States |
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